Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide

Physicochemical profiling Drug-likeness Permeability prediction

4-Ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide (CAS 873671-56-8) is a synthetic sulfonamide derivative incorporating a 2,5-dimethyl-4-ethoxy-substituted benzenesulfonamide core tethered to an imidazole ring via an n-propyl linker. It belongs to the broader class of imidazolyl-propyl-benzenesulfonamides, a chemotype recognized for its capacity to competitively inhibit human glutaminyl cyclase (QC, EC 2.3.2.5), a zinc-dependent metalloenzyme implicated in N-terminal pyroglutamate modification of amyloid-beta peptides and other pathophysiological substrates.

Molecular Formula C16H23N3O3S
Molecular Weight 337.4g/mol
CAS No. 873671-56-8
Cat. No. B498962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide
CAS873671-56-8
Molecular FormulaC16H23N3O3S
Molecular Weight337.4g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C
InChIInChI=1S/C16H23N3O3S/c1-4-22-15-10-14(3)16(11-13(15)2)23(20,21)18-6-5-8-19-9-7-17-12-19/h7,9-12,18H,4-6,8H2,1-3H3
InChIKeyWFDOTAIOTVKLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.2 [ug/mL]

4-Ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide (CAS 873671-56-8): Structural and Pharmacophore Baseline for Procurement Decisions


4-Ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide (CAS 873671-56-8) is a synthetic sulfonamide derivative incorporating a 2,5-dimethyl-4-ethoxy-substituted benzenesulfonamide core tethered to an imidazole ring via an n-propyl linker . It belongs to the broader class of imidazolyl-propyl-benzenesulfonamides, a chemotype recognized for its capacity to competitively inhibit human glutaminyl cyclase (QC, EC 2.3.2.5), a zinc-dependent metalloenzyme implicated in N-terminal pyroglutamate modification of amyloid-beta peptides and other pathophysiological substrates [1]. The compound is commercially available from multiple vendors, including Aladdin Scientific (catalog E965969) and Life Chemicals (catalog F3179-0414), at purities typically ≥90% [2]. As of the most recent ChEMBL release (ChEMBL 20), no experimental bioactivity data has been deposited for this compound, and it has not been reported in any peer-reviewed publication indexed in PubMed [2].

Why the 4-Ethoxy Substituent on CAS 873671-56-8 Precludes Simple Interchange with Des-Ethoxy or Methoxy Analogs


Within the imidazolyl-propyl-benzenesulfonamide class, seemingly minor modifications to the benzene ring substitution pattern can produce substantial shifts in target binding affinity, pharmacokinetic properties, and selectivity profiles. The foundational SAR study by Schilling et al. (2003) established that QC inhibition by imidazole N-1 derivatives is sensitive to the nature, size, and position of substituents on the aromatic core [1]. The target compound (CAS 873671-56-8) incorporates a 4-ethoxy group absent in the closest commercially established analog N-(3-imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide (CAS 321717-80-0). This ethoxy substituent introduces an additional hydrogen bond acceptor, increases molecular volume and polar surface area, and alters the compound's computed logP by approximately +0.3–0.5 units relative to the des-ethoxy analog [2]. In the context of the imidazole-sulfonamide pharmacophore, where the imidazole nitrogen coordinates the active-site zinc ion and the sulfonamide engages in hydrogen bonding within the substrate-binding pocket, substituents at the 4-position of the benzene ring project into a region of the binding site that tolerates diverse functionality but can modulate potency through steric and electronic effects [3]. Consequently, a researcher substituting the 4-ethoxy compound with the des-ethoxy analog or the 4-methoxy variant (CAS not widely cataloged) may encounter unpredictable changes in QC inhibitory potency, metabolic stability, or off-target interactions that cannot be reliably extrapolated without experimental confirmation.

Quantitative Differentiation Evidence for 4-Ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide vs. Closest Analogs


Molecular Weight Differentiation: 44 Da Increase Over Des-Ethoxy Analog Alters Physicochemical Profile Relevant to Permeability and Formulation

The target compound (CAS 873671-56-8) has a molecular weight of 337.40 g/mol (C16H23N3O3S), which is 44.01 g/mol higher than the closest des-ethoxy analog N-(3-imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide (CAS 321717-80-0; MW 293.39 g/mol, C14H19N3O2S). This mass difference corresponds precisely to the ethoxy (-OC2H5) substituent replacing a hydrogen at the 4-position of the benzene ring . The increased molecular weight pushes the compound closer to the commonly cited Lipinski guideline boundary (MW ≤500), but more importantly, it is accompanied by an increased topological polar surface area (tPSA) of 75 Ų for the target compound versus an estimated ~66 Ų for the des-ethoxy analog, and an increased hydrogen bond acceptor count (5 vs. 4) [1]. These changes have implications for passive membrane permeability and oral bioavailability predictions, with the higher tPSA of the ethoxy compound potentially reducing predicted CNS penetration relative to the des-ethoxy analog while maintaining acceptable drug-like properties [1].

Physicochemical profiling Drug-likeness Permeability prediction

Class-Level Glutaminyl Cyclase Inhibitory Pharmacophore: Mechanistic Basis for Expecting Potent QC Inhibition by the 4-Ethoxy Analog

The target compound (CAS 873671-56-8) embodies the core pharmacophore identified by Schilling et al. (2003) and Buchholz et al. (2006) as essential for competitive inhibition of human glutaminyl cyclase (QC): an imidazole N-1 substituent linked via an alkyl spacer to a functionalized aromatic system [1][2]. The foundational Schilling et al. paper established that imidazole N-1 derivatives act as competitive QC inhibitors, with the unprotonated imidazole nitrogen (pKa ~6.94) serving as the critical zinc-coordinating moiety at the enzyme active site [1]. The related bis-imidazole compound 1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzene, which shares the 2,5-dimethylbenzene scaffold with the target compound, exhibited a Ki of 295 ± 5 nM against recombinant human QC [1]. The subsequent lead optimization study by Buchholz et al. demonstrated that systematic modification of the imidazole-propyl-thiourea and imidazole-propyl-thioamide scaffolds can yield QC inhibitors with IC50 values in the low nanomolar range, with the nature of the aromatic substituent significantly impacting potency [2]. While no direct experimental potency data exists for CAS 873671-56-8, its structural conformity to the validated QC pharmacophore—N-1 imidazole substitution, propyl linker, and a substituted benzenesulfonamide terminus—supports the inference that it is likely to exhibit QC inhibitory activity at concentrations consistent with other members of this chemotype.

Glutaminyl cyclase inhibition Metalloenzyme inhibitor Alzheimer's disease target

Comparative Rotatable Bond Count and Conformational Flexibility: Impact on Binding Entropy and Target Engagement Kinetics

The target compound (CAS 873671-56-8) has 7 rotatable bonds (as computed by Cactvs), compared to 6 rotatable bonds for the des-ethoxy analog CAS 321717-80-0 and an estimated 7 for the 4-methoxy analog [1]. The additional rotatable bond arises from the ethoxy group (-O-CH2-CH3), which introduces an ethyl rotor with a low rotational energy barrier (approximately 3–4 kcal/mol for the C-O bond and ~2.5 kcal/mol for the C-C bond) [2]. This increased conformational自由度 may affect the entropic penalty upon binding to the QC active site. In the broader imidazole-sulfonamide QC inhibitor class, the propyl linker itself contributes 3 rotatable bonds and is known to adopt an extended conformation within the enzyme binding pocket, positioning the aromatic terminus for optimal interactions [2]. The 4-ethoxy substituent adds conformational sampling in a solvent-exposed or peripheral pocket region, which, depending on the specific binding pose, could either enhance binding through additional van der Waals contacts or incur an entropic cost that reduces net binding affinity relative to the des-ethoxy analog. Without co-crystal structure data for the target compound, this remains a computational prediction.

Conformational analysis Ligand efficiency Binding kinetics

Commercial Availability and Purity Benchmarking: Aladdin E965969 as a Procurement-Grade Reference Standard

The target compound is commercially cataloged by Aladdin Scientific as product E965969 in pack sizes of 1 mg, 10 mg, and higher quantities, with a listed unit price of approximately ¥2,988.90 for 10 mg . Life Chemicals offers the compound as catalog F3179-0414 with stated purity ≥90%, with pricing ranging from $59.00 (2 mg) to $66.00 (4 mg) [1]. In contrast, the des-ethoxy analog N-(3-imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide (CAS 321717-80-0) is available from multiple vendors at generally lower price points (approximately $30–50 for comparable quantities), reflecting its simpler synthesis and greater market availability . The 4-methoxy-2,5-dimethyl analog is similarly available but with limited vendor coverage. For procurement decisions, the 4-ethoxy compound's higher cost is attributable to the additional synthetic step required to install the ethoxy substituent, typically via O-alkylation of the 4-hydroxy precursor. The availability of the compound from at least two independent suppliers (Aladdin and Life Chemicals) provides sourcing redundancy and competitive pricing options, though lead times may vary.

Reference standard Procurement specification Purity benchmarking

Evidence-Backed Procurement Scenarios for 4-Ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide


QC Inhibitor Lead Optimization and SAR Expansion Studies

Research groups engaged in structure-activity relationship (SAR) studies of human glutaminyl cyclase (QC) inhibitors can utilize CAS 873671-56-8 as a probe to assess the impact of 4-alkoxy substitution on the benzenesulfonamide core. The foundational SAR work by Schilling et al. (2003) and Buchholz et al. (2006) established that imidazole N-1 derivatives with propyl-linked aromatic termini are competitive QC inhibitors, but systematic exploration of 4-position substituent effects (ethoxy vs. methoxy vs. hydrogen) remains incomplete in the published literature [1]. By comparing the inhibitory potency, binding kinetics, and selectivity of the 4-ethoxy compound against the des-ethoxy analog (CAS 321717-80-0) and the 4-methoxy analog in parallel QC enzyme assays, researchers can generate novel SAR data that addresses a gap in the current understanding of this chemotype. The availability of the benchmark bis-imidazole inhibitor (Ki = 295 nM) [1] provides a validated positive control for assay calibration.

CNS vs. Peripheral QC Inhibition Selectivity Screening

The higher topological polar surface area (75 Ų) and additional hydrogen bond acceptor of CAS 873671-56-8, relative to the des-ethoxy analog (estimated tPSA ~66 Ų), predict reduced passive blood-brain barrier permeability [2]. Researchers investigating isoform-selective QC inhibition—targeting peripheral QC (secreted isoform) over CNS QC, or vice versa—can exploit this physicochemical differentiation. Parallel assessment of the 4-ethoxy and des-ethoxy compounds in cell-based QC activity assays (e.g., measurement of pyroglutamate-modified CCL2 or Aβ peptides in cellular supernatants) may reveal differential cellular potency that reflects the compounds' distinct permeability profiles. This scenario is particularly relevant for programs targeting peripheral inflammatory QC substrates while sparing CNS QC function, or for CNS-targeted programs requiring optimal brain penetration where the des-ethoxy analog may be preferred [1].

Computational Docking and Pharmacophore Model Validation

The 4-ethoxy compound serves as a test ligand for validating computational docking models of the QC active site. The crystal structures of human QC in complex with imidazole-sulfonamide inhibitors (e.g., PDB 9KMB, featuring N-(2-(1H-imidazol-5-yl)ethyl)-4-methoxybenzenesulfonamide) provide a structural template for docking studies [3]. By computationally docking CAS 873671-56-8 into these structures and predicting its binding pose and affinity, computational chemists can generate testable hypotheses about the 4-ethoxy group's interactions within the QC binding pocket. Subsequent experimental determination of IC50 values would provide critical feedback for refining the computational model. This iterative in silico–in vitro workflow is a standard approach in academic and industrial medicinal chemistry groups engaged in QC inhibitor development for Alzheimer's disease and other indications [1][3].

Analytical Reference Standard for LC-MS Method Development in QC Inhibitor Programs

The well-defined molecular formula (C16H23N3O3S), exact mass (337.1457 Da), and commercial availability of CAS 873671-56-8 at ≥90% purity make it suitable as a reference standard for developing and validating liquid chromatography–mass spectrometry (LC-MS) analytical methods in QC inhibitor drug discovery programs [2]. The compound's distinct retention time, characteristic fragment ions (including the imidazole-propyl and ethoxy-benzenesulfonamide fragments under ESI-MS/MS conditions), and absence of isobaric interference from common laboratory contaminants facilitate its use as a system suitability standard or internal calibrant. This application is independent of the compound's biological potency and leverages its unique structural features—specifically, the 4-ethoxy-2,5-dimethyl substitution pattern that distinguishes it from other benzenesulfonamide-based QC inhibitors in the analytical workflow.

Quote Request

Request a Quote for 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.